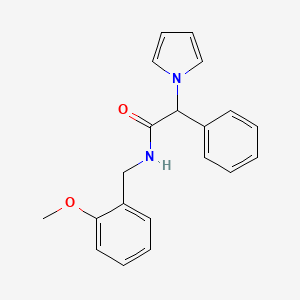

N-(4-(3,4-dimethoxyphenyl)thiazol-2-yl)-3-((4-fluorophenyl)sulfonyl)propanamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-(3,4-dimethoxyphenyl)thiazol-2-yl)-3-((4-fluorophenyl)sulfonyl)propanamide, commonly known as DMTS, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. DMTS is a thiazole-based compound that has been synthesized in recent years and has shown promising results in various scientific studies.

Scientific Research Applications

Anticancer Activity

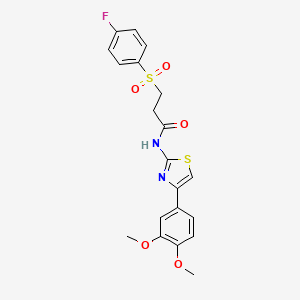

A study revealed novel sulfonamide derivatives carrying a biologically active 3,4-dimethoxyphenyl moiety as potent inhibitors of vascular endothelial growth factor receptor (VEGFR)-2. These compounds showed promising cytotoxic activity against a range of cancer cell lines, including human hepatocellular carcinoma, human medulloblastoma, human cervical cancer, and human colon cancer. Among these, specific derivatives demonstrated enhanced activity as VEGFR-2 inhibitors compared to dasatinib, suggesting their potential in anticancer therapy (Ghorab et al., 2016).

Enzyme Inhibition

Research on N-(4-phenylthiazol-2-yl)benzenesulfonamides unveiled their high-affinity inhibitory activity against kynurenine 3-hydroxylase, an enzyme involved in the kynurenine pathway of tryptophan degradation. This pathway's modulation is significant in neurological diseases, highlighting the therapeutic potential of these compounds (Röver et al., 1997).

Herbicidal Activity

Certain derivatives of the compound have been synthesized and evaluated for their herbicidal activities, showing effective results against various species. This suggests their utility in agricultural applications for weed control, underscoring the versatility of these chemical structures in different domains of scientific research (Ren et al., 2000).

Anticonvulsant Agents

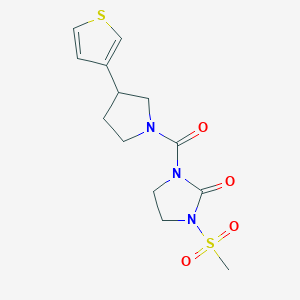

Compounds incorporating a sulfonamide moiety have been synthesized and assessed for their anticonvulsant activity. Some of these synthesized compounds demonstrated significant protection against picrotoxin-induced convulsions, indicating their potential as anticonvulsant agents. This opens up further avenues for research into their use in treating neurological disorders (Farag et al., 2012).

Fluorescent Molecular Probes

The development of fluorescent molecular probes using derivates of this compound for selective discrimination of thiophenols over aliphatic thiols showcases its application in chemical, biological, and environmental sciences. Such probes are highly sensitive and selective, essential for detecting toxic benzenethiols and biologically active aliphatic thiols (Wang et al., 2012).

properties

IUPAC Name |

N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-3-(4-fluorophenyl)sulfonylpropanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19FN2O5S2/c1-27-17-8-3-13(11-18(17)28-2)16-12-29-20(22-16)23-19(24)9-10-30(25,26)15-6-4-14(21)5-7-15/h3-8,11-12H,9-10H2,1-2H3,(H,22,23,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XUJXKWURJCFRDU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C2=CSC(=N2)NC(=O)CCS(=O)(=O)C3=CC=C(C=C3)F)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19FN2O5S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

450.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-(3,4-dimethoxyphenyl)thiazol-2-yl)-3-((4-fluorophenyl)sulfonyl)propanamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1,3-Dimethyl-8-[(4-methylpiperazin-1-yl)methyl]-7-(naphthalen-1-ylmethyl)purine-2,6-dione](/img/structure/B2765696.png)

![(2-Bromophenyl)-[2-[(4-methylphenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone](/img/structure/B2765700.png)

![3-methyl-N-(2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2765703.png)

![9-(3-chloro-2-methylphenyl)-1,7-dimethyl-3-phenethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2765705.png)

amino]-3-(phenylsulfanyl)dihydro-1H-pyrrole-2,5-dione](/img/structure/B2765706.png)

![N-(2,5-dimethoxyphenyl)-2-[(6-fluoro-2-phenylquinolin-4-yl)oxy]acetamide](/img/structure/B2765714.png)

![N-(4-fluorophenyl)-2-{[3-(3-methylbutyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2765715.png)